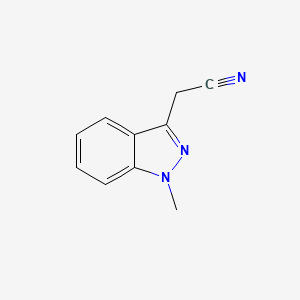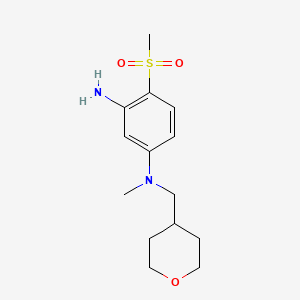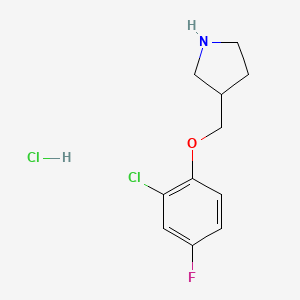
n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” is not explicitly detailed in the search results. Therefore, it’s recommended to refer to scientific literature or contact a chemical supplier for specific synthesis procedures .Molecular Structure Analysis
The molecular structure of “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” is not directly provided in the search results. For accurate molecular structure, it’s suggested to refer to databases like PubChem or consult with a chemist .Chemical Reactions Analysis
The specific chemical reactions involving “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” are not provided in the search results. For detailed chemical reaction analysis, it’s recommended to refer to relevant scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” are not explicitly mentioned in the search results. For comprehensive information, it’s suggested to refer to a Material Safety Data Sheet (MSDS) or similar resources .Wissenschaftliche Forschungsanwendungen
Analytical Profiles in Biological Matrices
De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013) conducted a study focusing on the characterization of psychoactive arylcyclohexylamines, which include n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. They developed and validated an analytical method using high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection for the determination of these compounds in biological matrices such as blood, urine, and vitreous humor. This research contributes to understanding the analytical profiles of such compounds in various biological substances (De Paoli et al., 2013).
Molecular Characterization and Inhibition Studies
A study by Hiebert, C., & Silverman, R. (1988) explored the inhibition properties of compounds structurally similar to n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. They synthesized analogues of N,N-dimethylcinnamylamine and tested them as inhibitors and inactivators of monoamine oxidase (MAO). This research offers insights into the molecular interactions and potential inhibition mechanisms of these compounds (Hiebert & Silverman, 1988).
Thermodynamic Properties
In the domain of physical chemistry, Verevkin, S., & Emel̀yanenko, V. (2015) measured the vapor pressures of cyclohexanamine derivatives, including n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride, using the transpiration method. They derived the molar enthalpies of vaporization from these measurements, contributing to the thermodynamic data available for such compounds (Verevkin & Emel̀yanenko, 2015).
Pharmacological Profiles and Binding Properties
Roth, B., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013) determined the pharmacological profiles of novel ketamine and phencyclidine analogues, including n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. Their study revealed significant affinities for these compounds at the PCP-site on the glutamate NMDA receptor, which may explain their psychotomimetic effects in human users. This research provides valuable information on the receptor binding characteristics of these compounds (Roth et al., 2013).
Chemical Isolation and Synthesis
Furegati, M., & Nocito, S. (2017) described a method for isolating a specific enantiomer of 2-Methyl-1-cyclohexanamine, which is structurally related to n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. Their work focused on the crystallization method through diastereomeric salt formation, highlighting the importance of stereochemistry in the synthesis and isolation of such compounds (Furegati & Nocito, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-15(13-5-3-2-4-6-13)11-12-7-9-14-10-8-12;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGEVDNTWWJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride](/img/structure/B1424508.png)




![(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424518.png)
![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)
![4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424521.png)
![4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424522.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1424523.png)
![4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424524.png)


![2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424528.png)